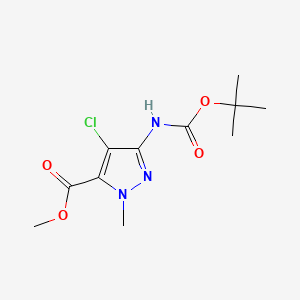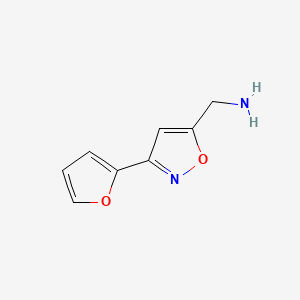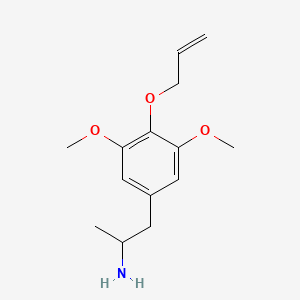
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine is a compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of an allyloxy group and two methoxy groups attached to a phenyl ring, along with a propan-2-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into the desired amine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts and transaminases can be scaled up to produce significant quantities of the compound with high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The allyloxy and methoxy groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can lead to the formation of new compounds with modified functional groups .
Scientific Research Applications
1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cognitive function and neurological disorders.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a neurotransmitter or modulator, affecting various signaling pathways in the brain. Its effects on cognitive function and neurological disorders are of particular interest in medical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-(Allyloxy)-3,5-dimethoxyphenyl)propan-2-amine include other phenylpropanamine derivatives such as:
- 1-(3,4-Dimethoxyphenyl)propan-2-amine
- 1-(4-Methoxyphenyl)propan-2-amine
- 1-(3,5-Dimethoxyphenyl)propan-2-amine
Uniqueness
What sets this compound apart from similar compounds is the presence of the allyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature makes it a valuable compound for various research applications .
Properties
CAS No. |
214414-87-6 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C14H21NO3/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4/h5,8-10H,1,6-7,15H2,2-4H3 |
InChI Key |
ROINMNZLTKSBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OCC=C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)
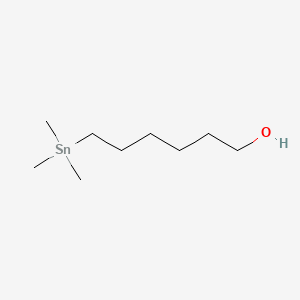
![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
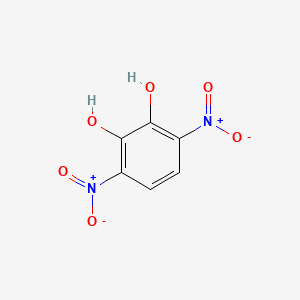
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
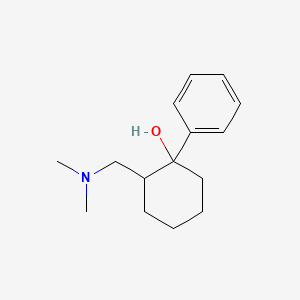
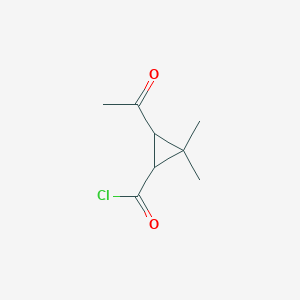
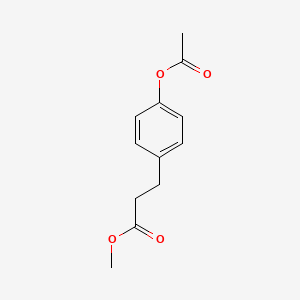
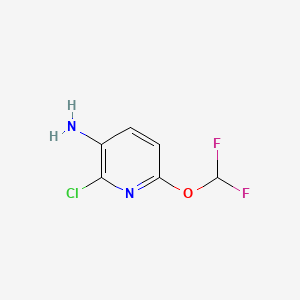
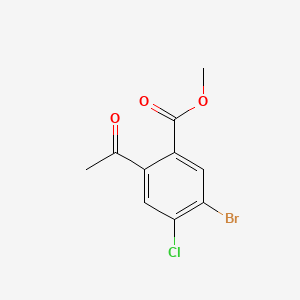
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)
